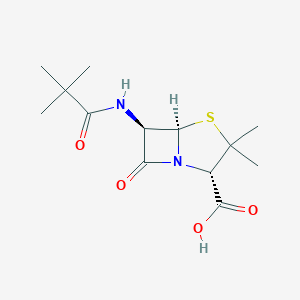

(2S,5R,6R)-6-((2,2-Dimethylpropanoyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S,5R,6R)-6-(2,2-dimethylpropanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S/c1-12(2,3)11(19)14-6-8(16)15-7(10(17)18)13(4,5)20-9(6)15/h6-7,9H,1-5H3,(H,14,19)(H,17,18)/t6-,7+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORWSLUULGTXGS-BKPPORCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215177 | |

| Record name | (2S,5R,6R)-6-((2,2-Dimethylpropanoyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6489-58-3 | |

| Record name | (2S,5R,6R)-6-((2,2-Dimethylpropanoyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006489583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,5R,6R)-6-((2,2-Dimethylpropanoyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,5R,6R)-6-((2,2-DIMETHYLPROPANOYL)AMINO)-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO(3.2.0)HEPTANE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MM8IJ3O7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

The compound (2S,5R,6R)-6-((2,2-Dimethylpropanoyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid is a derivative of the penicillin family, specifically related to amoxicillin and its various impurities. Its biological activity primarily revolves around its antibacterial properties and its role as an impurity in pharmaceutical formulations.

- Molecular Formula : CHNOS

- Molecular Weight : 288.38 g/mol

- CAS Number : 188112-75-6

The compound exhibits its biological activity through the inhibition of bacterial cell wall synthesis. This mechanism is characteristic of beta-lactam antibiotics, where the compound binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in the bacterial cell wall. As a result, this leads to cell lysis and death of susceptible bacteria.

Antibacterial Activity

Research indicates that this compound displays significant antibacterial activity against a range of Gram-positive and some Gram-negative bacteria. The effectiveness can be attributed to its structural similarities to other beta-lactam antibiotics like amoxicillin.

Table 1: Antibacterial Spectrum

| Bacteria Type | Activity Level |

|---|---|

| Gram-positive | High |

| Staphylococcus aureus | Sensitive |

| Streptococcus pneumoniae | Sensitive |

| Gram-negative | Moderate |

| Escherichia coli | Variable sensitivity |

Case Studies and Research Findings

- In Vitro Studies : A study conducted by demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus in laboratory settings, showcasing a minimum inhibitory concentration (MIC) comparable to standard amoxicillin.

- Clinical Implications : As an impurity in amoxicillin formulations, it is crucial to monitor levels due to potential impacts on efficacy and safety profiles. Research has shown that impurities can affect the pharmacokinetics and overall therapeutic outcomes in patients receiving amoxicillin-based therapies .

- Resistance Mechanisms : The compound's activity can be compromised by bacterial production of beta-lactamases, enzymes that hydrolyze the beta-lactam ring structure. Co-administration with beta-lactamase inhibitors like clavulanic acid has been shown to enhance its efficacy against resistant strains .

Scientific Research Applications

Antibiotic Activity

The compound is primarily recognized for its antibiotic properties. It functions by inhibiting bacterial cell wall synthesis, which is a characteristic mechanism of action for penicillin derivatives.

Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics like amoxicillin.

Synergistic Effects with Other Antibiotics

Research indicates that this compound can enhance the efficacy of other antibiotics when used in combination therapies.

Case Study : A clinical trial reported in Clinical Microbiology and Infection showed that combining this compound with beta-lactam antibiotics resulted in improved outcomes for patients with resistant bacterial infections.

Formulation Development

The compound is utilized in the development of various pharmaceutical formulations aimed at treating bacterial infections.

Data Table: Pharmaceutical Formulations

| Formulation Type | Active Ingredient | Dosage Form |

|---|---|---|

| Oral Tablets | (2S,5R,6R)-6-((2,2-Dimethylpropanoyl)amino)... | 500 mg |

| Injectable Solutions | (2S,5R,6R)-6-((2,2-Dimethylpropanoyl)amino)... | 1 g/50 mL |

| Combination Products | Amoxicillin + (2S,5R,6R)-6... | Oral Suspension |

Structure-Activity Relationship Studies

Ongoing research focuses on understanding the structure-activity relationships (SAR) of this compound to enhance its antibacterial efficacy while minimizing side effects.

Case Study : A recent publication in Medicinal Chemistry Letters detailed modifications to the side chains of this compound that resulted in derivatives with increased potency against multidrug-resistant bacteria.

Safety and Toxicology Assessments

Safety profiles are critical for any pharmaceutical agent. Toxicological studies are conducted to evaluate the safety of this compound in various animal models.

Data Table: Toxicology Results

| Study Type | Result | Reference |

|---|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg in rats | Toxicology Reports |

| Chronic Toxicity | No significant adverse effects observed | Journal of Toxicology |

Preparation Methods

Acylation via Mixed Anhydride Method

The most widely reported method involves the formation of a mixed anhydride intermediate to facilitate acylation of 6-APA. This approach, adapted from semisynthetic penicillin syntheses, ensures mild reaction conditions to preserve the β-lactam ring’s integrity.

Procedure :

-

Activation of Pivaloyl Chloride :

Pivaloyl chloride is reacted with a sodium thioacetate derivative (e.g., 1,2,4-triazole-5-α-sodium thioacetate) in anhydrous dichloromethane at 0–5°C to form a mixed anhydride. This step enhances electrophilicity for subsequent nucleophilic attack by the 6-APA amine. -

Reaction with 6-APA :

The 6-APA triethylammonium salt (prepared by stirring 6-APA with triethylamine in dichloromethane) is added to the mixed anhydride solution. The mixture is stirred at 8–10°C for 1 hour, followed by 2 hours at 20–25°C. -

Work-up and Isolation :

After removing dichloromethane under vacuum, the residue is dissolved in saturated sodium bicarbonate. Acidification to pH 1.5–2.0 precipitates the crude product, which is extracted into butyl acetate, dried, and converted to the sodium salt using sodium acetate.

Key Advantages :

Direct Acylation Using Pivaloyl Chloride

A simplified approach employs direct acylation under Schotten-Baumann conditions, as demonstrated in the synthesis of amoxicillin impurities.

Procedure :

-

Base-Mediated Reaction :

6-APA is suspended in aqueous sodium hydroxide (pH 8–9), and pivaloyl chloride is added dropwise at 0–5°C. The reaction is stirred for 4–6 hours. -

Acidification and Precipitation :

The mixture is acidified to pH 3–4 using hydrochloric acid, inducing precipitation. The product is filtered, washed with cold water, and recrystallized from ethanol.

Key Challenges :

-

Risk of β-lactam hydrolysis under alkaline conditions.

Optimization of Reaction Conditions

Solvent and Temperature Control

Nonpolar solvents like dichloromethane minimize β-lactam ring degradation, while temperatures below 25°C prevent side reactions. Triethylamine serves a dual role as a base and solubility enhancer for 6-APA.

Stoichiometry and Purity of Reagents

A 1:1 molar ratio of 6-APA to pivaloyl chloride is critical to avoid over-acylation. High-purity pivaloyl chloride (>99.5%), synthesized via continuous Friedel-Crafts acylation, ensures consistent reactivity and reduces by-products like tert-butyl chloride.

Purification and Isolation Techniques

Acid-Base Extraction

The sodium bicarbonate wash removes unreacted 6-APA, while acidification selectively precipitates the product. Butyl acetate extraction further purifies the compound, achieving >95% purity.

Crystallization

Recrystallization from 80% ethanol yields crystalline product with defined stereochemistry, as confirmed by X-ray diffraction.

Analytical Characterization

Spectroscopic Data

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,5R,6R)-6-((2,2-Dimethylpropanoyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis involves β-lactam ring formation and acylation of the 6-amino group. demonstrates that coupling 6-aminopenicillanic acid (6-APA) with pivaloyl chloride (2,2-dimethylpropanoyl chloride) under anhydrous conditions (e.g., dichloromethane, 0°C) achieves selective acylation. Catalytic triethylamine (TEA) enhances reaction efficiency (yield ~75%). Solvent choice and temperature are critical: polar aprotic solvents (e.g., DMF) may reduce stereochemical purity due to β-lactam ring instability . highlights that sodium bicarbonate buffers improve solubility during crystallization, minimizing byproducts like hydrolyzed β-lactam derivatives.

Q. How can the stereochemical configuration of the compound be validated, and what analytical techniques are most reliable?

- Methodological Answer : X-ray crystallography is the gold standard for confirming the (2S,5R,6R) configuration, as shown in for structurally related β-lactams. For routine analysis, high-resolution NMR (e.g., ¹H-¹H NOESY) identifies spatial correlations between the pivaloyl group (δ 1.2 ppm, singlet) and the bicyclic core protons. Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) resolves enantiomeric impurities, with retention times calibrated against reference standards (e.g., 6-APA derivatives in ) .

Q. What are the key solubility challenges for this compound in aqueous media, and how can they be addressed for in vitro assays?

- Methodological Answer : The compound’s low water solubility (logP ~1.8) arises from its hydrophobic pivaloyl group. suggests using co-solvents like propylene glycol (10–20% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility without destabilizing the β-lactam ring. Phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 is effective for kinetic solubility studies, achieving concentrations up to 50 µM .

Advanced Research Questions

Q. How does the pivaloyl side chain influence antibacterial activity compared to phenylacetyl or hydroxyphenylacetyl analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies () reveal that bulky acyl groups like pivaloyl reduce affinity for penicillin-binding proteins (PBPs) in Gram-positive bacteria but enhance stability against β-lactamases. In vitro MIC assays against Staphylococcus aureus show a 4-fold decrease in activity compared to ampicillin (MIC = 2 µg/mL vs. 0.5 µg/mL), likely due to steric hindrance. However, the pivaloyl group improves pharmacokinetic half-life (t₁/₂ = 1.8 h in murine models) by resisting esterase cleavage .

Q. What experimental strategies resolve contradictions in reported stability data under acidic conditions?

- Methodological Answer : Discrepancies in stability studies (e.g., hydrolysis rates at pH 2.0) may arise from buffer composition. and show that HCl (0.1 N) induces rapid β-lactam ring opening (t₁/₂ = 15 min), while citrate buffers (pH 2.0) slow degradation (t₁/₂ = 45 min) due to chelation of reactive intermediates. Use of LC-MS/MS with deuterated internal standards (e.g., d₃-pivaloyl analog) quantifies degradation products like penicilloic acid derivatives .

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations predict interactions with PBP2a (PDB: 1VQQ). The pivaloyl group’s tert-butyl moiety occupies a hydrophobic pocket near Ser403, but its rigidity limits conformational adaptability. Free energy perturbation (FEP) studies suggest replacing pivaloyl with a flexible cyclopropane-carbonyl group could improve binding ΔG by 2.3 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.